![molecular formula C6H12O2 B1600624 3-(Oxetan-3-yl)propan-1-ol CAS No. 251922-47-1](/img/structure/B1600624.png)
3-(Oxetan-3-yl)propan-1-ol
Overview
Description
“3-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of oxetane derivatives, including “this compound”, has been a subject of numerous studies . One method involves the ring-opening reactions of epoxides with trimethyloxosulfonium ylide . Another approach involves the use of a gold carbene generated from an alkyne that forms oxetan-3-ones from propargylic alcohols in one step, with Au(I) as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered oxetane ring . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Chemical Reactions Analysis
Oxetanes, including “this compound”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Scientific Research Applications
Gold-Catalyzed Synthesis of Oxetan-3-ones
Researchers have developed a synthesis technique for various oxetan-3-ones using readily available propargylic alcohols, a precursor related to 3-(oxetan-3-yl)propan-1-ol. This method operates under open-flask conditions without the need for air or moisture exclusion, offering a practical approach to creating oxetan-3-one, a valuable compound for drug discovery. The process underscores the potential of alpha-oxo gold carbenes in the facile generation of oxetane rings, highlighting a safer and efficient route to alpha-oxo metal carbene chemistry without hazardous diazo ketones (L. Ye, Weimin He, & Liming Zhang, 2010).
Synthesis From Epoxy Chloropropane
Another study outlines concise methods for synthesizing oxetan-3-ol from epoxy chloropropane. The process involves ring-opening, esterification, electrophilic reaction, and ring-closure reactions, demonstrating oxetan-3-ol's utility in preparing 3-oxetanone. Compounds containing oxetanone moieties are frequently used in synthetic and medicinal chemistry, highlighting the significance of developing efficient synthetic routes to oxetan-3-ol due to its potential in drug discovery and as a precursor for various oxetane derivatives (Xu Tianxiang et al., 2016).
Bioisosteres of Carboxylic Acid Functional Group
Oxetan-3-ol and its derivatives, such as oxetan-3-one, are explored as bioisosteres for the carboxylic acid functional group. Research on model compounds and derivatives of the cyclooxygenase inhibitor ibuprofen suggests that these structures may serve as isosteric replacements, offering new avenues for modifying solubility, lipophilicity, metabolic stability, and molecular conformation in drug molecules (P. Lassalas et al., 2017).
Photocatalytic Oxidation of Organic Compounds
A study on the photocatalytic oxidation of organic compounds by polyoxometalates in aqueous solutions identifies the selective photooxidation of propan-2-ol to propanone. This research emphasizes the role of OH radicals and the oxidizing ability of excited polyoxometalates, providing insights into the mechanism of photocatalytic oxidation relevant to the synthesis and transformation of compounds like this compound (A. Mylonas et al., 1999).
Glass-Forming Monomers and Polymers
Research on glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, including oxirane, thiirane, and oxetane, illustrates their utility in photopolymerization and the production of polymers with significant molecular weights. These compounds exhibit valuable optical, photophysical, electrochemical, and thermal properties, highlighting the broader applicability of oxetane-based compounds in materials science (E. Andrikaityte et al., 2012).
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which it belongs, are known for their reactivity and are often used in medicinal chemistry .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various biochemical transformations .
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including ring-opening reactions, which can affect various biochemical pathways .
Result of Action
The reactivity of oxetanes can lead to various biochemical transformations, which can have diverse effects at the molecular and cellular level .
Safety and Hazards
The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .
Future Directions
The future directions in the study and application of “3-(Oxetan-3-yl)propan-1-ol” and other oxetane derivatives are likely to involve further exploration of their synthesis and reactivity . The development of new methodologies for oxetane synthesis and incorporation is a key area of interest . The use of oxetanes in medicinal chemistry is also a promising area for future research .
properties
IUPAC Name |
3-(oxetan-3-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441634 | |
Record name | 3-(oxetan-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
251922-47-1 | |
Record name | 3-(oxetan-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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